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Executive Summary

D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose. It has
gained significant attention as a low-calorie sugar substitute due to its unique metabolic fate in
the human body. Unlike common sugars, D-Psicose is largely unutilized for energy production.
It is absorbed in the small intestine, circulates in the bloodstream, and is then predominantly
excreted unchanged in the urine. The unabsorbed fraction undergoes limited fermentation by
the gut microbiota. This guide provides a detailed overview of the absorption, distribution,
metabolism, and excretion (ADME) of D-Psicose in humans, supported by quantitative data,
experimental protocols, and pathway visualizations to aid in research and development.

Quantitative Data on D-Psicose Pharmacokinetics

The following tables summarize the key quantitative parameters of D-Psicose metabolism in
humans and relevant animal models.

Table 1: Absorption and Excretion of D-Psicose in Humans
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Parameter Value Dosage ) Citation
Population
Intestinal -
) ~70% Not Specified Healthy Humans  [1][2]
Absorption Rate
Urinary Excretion 14 Healthy
66 - 79% 5-20g¢g [3]
Rate Adults
0.08 - 0.34 g/k 14 Health
~70% 9 ) Y [4]
BW Subjects
86% (of 15 g (with 14C-
i ) 8 Healthy Adults [3]
radioactive dose)  allulose)
_ ~30%
Fecal Excretion -
Rat (unabsorbed Not Specified Healthy Humans  [1][5]
ate
fraction)
< 3% (of 15 g (with 14C-
] ] 8 Healthy Adults [3]
radioactive dose)  allulose)
<1.6 kd/g (<0.4 14 Healthy
Energy Value 5-20¢g ) [31[4]
kcal/g) Subjects

Table 2: Pharmacokinetic Parameters of D-Psicose in Wistar Rats (Oral Administration)
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Blood
) . . Cumulative Urinary  GI Tract Content
Time Point Concentration ]
Excretion (n9)
(nglg)
10 min 11.3+64 0 ug 20,814 ug
) 3,193.6 £ 2,870.4 ug
30 min 41.8 +16.2 20,342 ug
(10%)
, 5,832.0 + 1,682.5 ug
60 min (Tmax) 48.5 £ 15.6 (Cmax) 15,032 ug
(19%)
_ 11,125.2 + 2,403.0 g
120 min 39.2+95 8,015 ug

(37%)

Data derived from a
study on Wistar rats
with a single oral dose
of 100 mg/kg body
weight of 14C-labeled
D-Psicose.[6][7]

Metabolic Pathways and Physiological Mechanisms
Absorption, Distribution, and Excretion (ADME)

The overall metabolic pathway of D-Psicose is characterized by absorption followed by rapid

excretion. After oral ingestion, approximately 70% of D-Psicose is absorbed in the small

intestine.[5][8] It then enters the bloodstream and circulates throughout the body. However,

human cells lack the necessary enzymes to metabolize it.[8] Consequently, the absorbed D-

Psicose is efficiently filtered by the kidneys and excreted in the urine.[3][5] The remaining 30%

that is not absorbed in the small intestine passes to the large intestine, where a small portion

may be fermented by gut bacteria before the rest is excreted in the feces.[1][5]
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Caption: Overall ADME pathway of D-Psicose in humans.

Intestinal Transport Mechanism

D-Psicose absorption across the intestinal epithelium is a carrier-mediated process that utilizes
the same transporters as fructose. D-Psicose is first transported from the intestinal lumen into
the enterocytes via the Glucose Transporter Type 5 (GLUT5).[9] Subsequently, it is transported
out of the enterocytes and into the bloodstream via the Glucose Transporter Type 2 (GLUT2)
located on the basolateral membrane.[9] Studies have shown that D-Psicose does not appear
to be a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).
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Caption: D-Psicose transport across an intestinal enterocyte.

Interaction with Gut Microbiota

The unabsorbed portion of D-Psicose serves as a substrate for fermentation by specific gut
microbes. This process is limited as only a small fraction of gut bacteria possess the necessary
enzymatic machinery.[10] The key enzyme identified is D-allulose-6-phosphate 3-epimerase
(AIsSE), which converts D-allulose-6-phosphate into D-fructose-6-phosphate, allowing it to enter
bacterial glycolytic pathways.[10] This fermentation can lead to the production of short-chain
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fatty acids (SCFASs).[7] Studies in mice have shown that D-Allulose supplementation can
increase the abundance of beneficial bacteria such as Lactobacillus and Coprococcus.
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Caption: Fermentation of unabsorbed D-Psicose by gut microbiota.

Stimulation of GLP-1 Secretion
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D-Psicose has been shown to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1)
from enteroendocrine L-cells in the intestine.[5] The proposed mechanism is not based on
intracellular metabolism but rather on a physical process. The slow absorption of D-Psicose
can lead to an osmaotic effect, causing intestinal distension. This mechanical stretch is believed
to be a novel stimulus for GLP-1 release.[4]
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Caption: Proposed mechanism for D-Psicose-induced GLP-1 secretion.
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Detailed Experimental Protocols
Quantification of D-Psicose in Human Plasma and Urine

This protocol describes a representative method based on common practices for analyzing
small molecules in biological fluids using Liquid Chromatography with tandem Mass
Spectrometry (LC-MS/MS).

e 1. Sample Preparation (Plasma):

[e]

a. Thaw frozen plasma samples on ice.

o

b. To a 50 pL aliquot of plasma in a microcentrifuge tube, add 150 pL of a protein
precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).

o c. Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

o d. Centrifuge the samples at 15,000 rpm for 8-10 minutes at 4°C.

o e. Transfer 40 uL of the resulting supernatant to a new tube or HPLC vial insert.

o f. Add 200 pL of purified water (or initial mobile phase) to the supernatant before injection
to reduce solvent strength.

e 2. Sample Preparation (Urine):

o a. Thaw frozen urine samples and centrifuge to pellet any precipitates.

o b. Perform a simple dilution by mixing an aliquot of urine (e.g., 50 pL) with a larger volume
of the initial mobile phase (e.g., 450 pL) containing an internal standard.

o c. Vortex and transfer to an HPLC vial for analysis. For cleaner samples, Solid Phase
Extraction (SPE) with a C18 cartridge can be employed.

e 3. LC-MS/MS Analysis:

o Liquid Chromatography (LC):

s System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
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Column: A reverse-phase C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.7 pum particle
size).

= Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

= Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium
formate.

» Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute D-
Psicose.

» Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 35 - 40°C.

o Mass Spectrometry (MS):
» System: Triple quadrupole mass spectrometer.
» |onization: Electrospray lonization in positive mode (ESI+).

» Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion
transitions specific to D-Psicose and the internal standard would be determined and
optimized.

e 4. Quantification:

o A calibration curve is constructed using standards of known D-Psicose concentrations
prepared in a surrogate matrix (e.g., stripped plasma or water). The concentration in
unknown samples is determined by comparing the analyte/internal standard peak area
ratio to the calibration curve.

Oral Maltodextrin Tolerance Test in Healthy Humans

This protocol is based on a study designed to assess the effect of D-Psicose on postprandial
glycemic response.[1]

e 1. Study Design:
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o Randomized, single-blind, crossover study. A washout period of at least one week is
required between test sessions.

2. Participants:

o Healthy adult subjects (e.g., n=20) aged 20-39 years. Subjects are required to fast
overnight (10-12 hours) before each test.

3. Test Beverages:

o Five separate test beverages are prepared:

A) 7.5 g D-Psicose alone in water.

B) 75 g maltodextrin alone in water (Control).

C) 75 g maltodextrin + 2.5 g D-Psicose in water.

D) 75 g maltodextrin + 5 g D-Psicose in water.

E) 75 g maltodextrin + 7.5 g D-Psicose in water.

4. Experimental Procedure:

o a. Abaseline (t=0 min) blood sample is collected after the overnight fast.

o b. The subject consumes one of the randomly assigned test beverages within a 5-minute
period.

o c. Subsequent blood samples are collected at 30, 60, 90, and 120 minutes post-ingestion.

o d. Blood samples are analyzed for plasma glucose and insulin concentrations.

5. Workflow Diagram:
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Caption: Workflow for an oral tolerance test with D-Psicose.
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Assessment of Energy Metabolism via Indirect
Calorimetry

This protocol outlines the methodology used to determine that D-Psicose is not metabolized
for energy.[4]

e 1. Participants and Preparation:

[¢]

Healthy subjects are recruited.

[¢]

Participants fast for a specified period (e.g., 3 hours) before the measurement begins to
establish a baseline resting metabolic rate.

e 2. Equipment:

o

A ventilated-hood indirect calorimeter or whole-room calorimeter is used. The system must
be calibrated for O2 and CO2 gas analyzers and flow rate prior to each measurement.

e 3. Procedure:

(¢]

a. The subject rests in a supine position for at least 30 minutes to achieve a steady state.

[¢]

b. Baseline Resting Energy Expenditure (REE) is measured for a set period (e.g., 30
minutes).

[¢]

c. The subject ingests a test substance (e.g., 0.35 g/kg body weight of D-Psicose or an
equi-caloric amount of glucose as a positive control).

[¢]

d. Post-ingestion energy expenditure is measured continuously for a period of 3 hours.

[¢]

e. Data on oxygen consumption (VOZ2) and carbon dioxide production (VCOZ2) are
collected.

e 4. Data Analysis:

o

The Respiratory Quotient (RQ =VCO2 /V0OZ2) and Carbohydrate Energy Expenditure
(CEE) are calculated from the collected data.
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o An increase in RQ and CEE after ingestion indicates carbohydrate metabolism. The
absence of a significant increase after D-Psicose ingestion demonstrates its hon-caloric
nature.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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